BenchChemオンラインストアへようこそ!

5,6-Diaminoquinolin-2(1H)-one

MAO-B inhibition neurodegeneration Parkinson's disease

5,6-Diaminoquinolin-2(1H)-one offers a uniquely validated 5,6-diamino scaffold delivering 6.5-fold MAO-B selectivity (IC50 15.4 μM vs. 100 μM for MAO-A), establishing a direct entry point for Parkinson's-focused medicinal chemistry. The vicinal diamino pattern enables regioselective construction of imidazoles, pyrazines, and triazoles—condensation chemistry that 7,8-diamino and mono-amino isomers cannot replicate with equivalent efficiency. Backed by ChEMBL bioactivity data (CHEMBL1492484) and superior synthetic accessibility via the Skraup route, this scaffold supports both structure-guided optimization and library synthesis. The ortho-diamino chelation site also unlocks transition-metal coordination for catalysis and metallodrug applications. Choose 5,6-diamino substitution for predictable reactivity, documented pharmacology, and versatile derivatization—capabilities absent in alternative positional isomers.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11914899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminoquinolin-2(1H)-one
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=C(C=C2)N)N
InChIInChI=1S/C9H9N3O/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,10-11H2,(H,12,13)
InChIKeyVLJKQRSVXRDHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diaminoquinolin-2(1H)-one: Chemical Identity and Core Structural Features


5,6-Diaminoquinolin-2(1H)-one (CAS: 1378260-94-6) is a heterocyclic quinolin-2(1H)-one derivative characterized by amino substituents at the 5- and 6-positions and a keto group at the 2-position . With a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol, this compound serves as a versatile synthetic intermediate and scaffold for further derivatization . The compound is commercially available at 97% purity and features calculated physicochemical parameters including TPSA of 84.9 Ų, LogP of 0.6925, and three hydrogen bond donors and acceptors each .

Why 5,6-Diaminoquinolin-2(1H)-one Cannot Be Interchanged with Generic Amino-Substituted Quinolinones


Amino-substituted quinolin-2(1H)-ones represent a structurally diverse class where the precise positioning of amino groups dictates both synthetic accessibility and biological target engagement. Simple substitution of 5,6-diaminoquinolin-2(1H)-one with positional isomers such as 7,8-diaminoquinolines or mono-amino derivatives introduces significant variability in downstream synthetic outcomes [1]. The 5,6-diamino substitution pattern confers distinct electronic and steric properties that directly influence regioselectivity in heterocycle-forming reactions—a critical parameter for consistent yield and purity in multi-step syntheses [1]. Furthermore, the 5,6-diamino arrangement enables unique coordination chemistry and hydrogen-bonding networks not achievable with 7,8-diamino or mono-amino analogs, fundamentally altering both reactivity profiles and biological target interactions. The quantitative evidence below establishes exactly where these differences translate into measurable performance gaps.

Quantitative Differentiation of 5,6-Diaminoquinolin-2(1H)-one: Evidence-Based Performance Against Analogs


MAO-B Inhibition Selectivity: 5,6-Diaminoquinolin-2(1H)-one vs. MAO-A

5,6-Diaminoquinolin-2(1H)-one (ChEMBL1492484) exhibits a 6.5-fold selectivity for monoamine oxidase B (MAO-B) over MAO-A, as demonstrated by fluorescence-based enzyme inhibition assays measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. This selectivity profile distinguishes the compound from non-selective MAO inhibitors that lack isoform discrimination. In contrast, structurally distinct quinolinone derivatives such as LY83583 (6-anilino-5,8-quinolinequinone) operate through entirely different mechanisms including guanylate cyclase inhibition rather than MAO isoform modulation .

MAO-B inhibition neurodegeneration Parkinson's disease

Synthetic Accessibility: 5,6-Diaminoquinoline vs. 7,8-Diaminoquinoline

The synthesis of 5,6-diaminoquinoline is more effective than that of the 7,8-regioisomer due to the Skraup reaction of 4-nitroaniline producing 6-nitroquinoline as the sole product in moderate yield [1]. In contrast, established procedures for 7,8-diaminoquinoline synthesis have historically yielded only 14% in the Skraup reaction of 3-nitroaniline to 7-nitroquinoline [1]. This regioisomeric advantage translates directly into improved synthetic scalability and cost-efficiency for 5,6-diaminoquinolin-2(1H)-one-derived intermediates.

heterocyclic synthesis diaminoquinoline synthetic intermediate

Dual Amino Functionality: Synthetic Versatility vs. Mono-Amino Quinolinones

5,6-Diaminoquinolines represent valuable intermediates for the synthesis of nitrogen-containing heterocycles, including condensed systems relevant to food-borne carcinogen research [1]. The ortho-diamino arrangement enables construction of fused heterocyclic ring systems that are inaccessible from mono-amino quinolinones. Specifically, the 5,6-diamino pattern has been successfully employed in the synthesis of condensed nitrogen heterocycles following dechlorination and hydrochloride salt formation [1]. While quantitative yield data for specific downstream transformations varies by reaction type, the structural requirement for vicinal diamino substitution to access these heterocyclic frameworks is absolute.

o-diaminoquinoline heterocyclic synthesis condensed nitrogen heterocycles

ChEMBL Database Inclusion: Documented Bioactivity Profile vs. Undocumented Analogs

5,6-Diaminoquinolin-2(1H)-one is registered in the ChEMBL database (CHEMBL1492484) with experimentally validated enzyme inhibition data against human MAO-A and MAO-B [1]. This database inclusion provides verifiable bioactivity annotations that facilitate computational drug discovery, virtual screening, and structure-activity relationship (SAR) analysis. In contrast, many positional isomers and structurally similar quinolinone derivatives lack comparable curated bioactivity data in public repositories, creating an information asymmetry that hampers their utility in silico discovery workflows.

bioactivity database ChEMBL drug discovery informatics

High-Impact Application Scenarios for 5,6-Diaminoquinolin-2(1H)-one


MAO-B Selective Inhibitor Development for Neurodegenerative Disorders

The 6.5-fold selectivity for MAO-B over MAO-A (IC50: 15.4 μM vs. 100 μM) positions 5,6-diaminoquinolin-2(1H)-one as a validated starting scaffold for Parkinson's disease therapeutic development [1]. MAO-B selective inhibitors represent an established therapeutic class (e.g., selegiline, rasagiline) that reduces dopamine catabolism while avoiding the dietary tyramine interactions associated with non-selective MAO inhibition. This compound serves as a hit molecule for structure-guided optimization to improve potency while maintaining isoform selectivity [1].

Synthesis of Condensed Nitrogen Heterocycles via Vicinal Diamino Cyclization

The ortho-diamino substitution pattern of 5,6-diaminoquinolin-2(1H)-one enables efficient construction of fused heterocyclic systems including imidazoles, pyrazines, and triazoles through condensation reactions with carbonyl-containing reagents [2]. The 5,6-substitution pattern offers superior synthetic accessibility compared to 7,8-diamino analogs, with the Skraup reaction of 4-nitroaniline providing 6-nitroquinoline as the sole product in moderate yield—a significant improvement over the 14% yield typical for 7-nitroquinoline synthesis [2]. This synthetic advantage supports library generation for high-throughput screening campaigns.

Computational Drug Discovery and Virtual Screening Campaigns

With ChEMBL database inclusion (CHEMBL1492484) and experimentally validated MAO inhibition data, 5,6-diaminoquinolin-2(1H)-one serves as an information-rich scaffold for structure-based virtual screening and machine learning model training [3]. The compound's documented bioactivity profile supports pharmacophore modeling, molecular docking studies, and predictive QSAR model development—capabilities not available for uncharacterized positional isomers lacking public bioactivity annotations [3].

Coordination Chemistry and Metal Complex Synthesis

The vicinal 5,6-diamino arrangement creates a bidentate chelation site capable of coordinating transition metal ions, enabling the synthesis of quinoline-based metal complexes with potential applications in catalysis, sensing, and metallodrug development. This coordination capability is structurally unique to ortho-diamino substituted quinolinones and is absent in mono-amino derivatives, which can only coordinate metals through the ring nitrogen or a single amino group [2].

Quote Request

Request a Quote for 5,6-Diaminoquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.